N~1~,N'~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine
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Overview
Description
N~1~,N’~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two 4-methylpyridin-2-yl groups attached to a propane-1,1-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N’~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine typically involves the reaction of 4-methylpyridine with propane-1,1-diamine under controlled conditions. One common method involves the use of a condensation reaction, where the 4-methylpyridine is reacted with propane-1,1-diamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N’~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~,N’~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N~1~,N’~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N1,N’~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes. Additionally, its ability to participate in redox reactions allows it to influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis((6-methoxylpyridin-2-yl)methylene)-p-phenylenediimine: Similar in structure but with different substituents.
1,1’-Dimethyl-4,4’-bipyridyl diiodide: Another diamine with different functional groups.
Uniqueness
N~1~,N’~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential biological activity make it a compound of significant interest in various fields of research.
Properties
CAS No. |
663151-81-3 |
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Molecular Formula |
C15H20N4 |
Molecular Weight |
256.35 g/mol |
IUPAC Name |
1-N,1-N'-bis(4-methylpyridin-2-yl)propane-1,1-diamine |
InChI |
InChI=1S/C15H20N4/c1-4-13(18-14-9-11(2)5-7-16-14)19-15-10-12(3)6-8-17-15/h5-10,13H,4H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
PXDZBINGCFFWAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(NC1=NC=CC(=C1)C)NC2=NC=CC(=C2)C |
Origin of Product |
United States |
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